molecular formula C24H20ClN3O2 B2588110 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005291-64-4

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2588110
CAS No.: 1005291-64-4
M. Wt: 417.89
InChI Key: KLVNSLCOODFIPB-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine-3-carboxamide derivative characterized by a bicyclic naphthyridine core substituted with a 4-chlorobenzyl group at the 1-position and an N-linked 3,4-dimethylphenyl carboxamide at the 3-position. The compound’s structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.0–4.5) and a polar surface area (~65 Ų), which influence solubility and membrane permeability.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-5-10-20(12-16(15)2)27-23(29)21-13-18-4-3-11-26-22(18)28(24(21)30)14-17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVNSLCOODFIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions. For instance, the chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the naphthyridine derivative is reacted with an amine, such as 3,4-dimethylaniline, under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name R1 (1-position) R2 (N-linked aryl) Molecular Formula Molecular Weight logP Key Features/Activity Reference ID
Target Compound 4-Chlorobenzyl 3,4-Dimethylphenyl C23H20ClN3O2* ~414.8 ~4.1† Predicted moderate lipophilicity -
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-...carboxamide (5a4) 4-Chlorobenzyl 4-Chlorophenyl C22H15Cl2N3O2 424.28 4.02‡ Crystallizes as off-white powder; mp 193–195°C
1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-...carboxamide (5a2) 4-Chlorobenzyl 2-Chlorophenyl C22H15Cl2N3O2 424.28 4.02‡ Yield 76%; IR peaks for C=O and C–Cl
1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-...carboxamide (FG160a) 5-Chloropentyl 4-Methylcyclohexyl C21H26ClN3O2 388.9 ~3.9† CB2 receptor agonist; cis/trans isomers
N-(4-Chlorobenzyl)-1-(4-fluorobenzyl)-...carboxamide 4-Fluorobenzyl 4-Chlorobenzyl C23H17ClFN3O2 421.86 ~3.8† Dual halogen substitution
1-(Benzyloxy)-N-(3-chloro-4-fluorobenzyl)-...carboxamide (19a) Benzyloxy 3-Chloro-4-fluorobenzyl C23H16ClFN3O3 440.85 ~3.5† HIV integrase inhibitor (31% yield)

*Inferred from and ; †Predicted using analogous data; ‡Calculated from .

Physicochemical and Analytical Data

Table 2: Spectroscopic and Analytical Comparisons

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR Features (DMSO-d6) Reference ID
Target Compound Not reported ~1686 (C=O keto), ~1651 (C=O amide) Expected: Aromatic protons at δ 7.2–8.5, NH at δ ~9.1, CH2 (benzyl) at δ ~5.6 -
5a4 193–195 1686 (C=O keto), 1651 (C=O amide) NH (δ 9.19), aromatic H (δ 7.24–8.71), CH2 (δ 5.68)
5a2 193–195 1686 (C=O amide), 737 (C–Cl) NH (δ 9.80), aromatic H (δ 7.15–8.90), CH2 (δ 5.81)
FG160a Not reported Not reported Not reported; characterized by LC-MS (MH⁺ = 388.9)

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthyridine core with distinct substituents that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClN2O2C_{21}H_{19}ClN_{2}O_{2}. Its structure includes a chlorophenyl group and a dimethylphenyl group, which are pivotal in determining its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors and modulate their activity, influencing cellular responses.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits potential antibacterial properties by disrupting bacterial cell wall synthesis.
AnticancerInduces apoptosis in cancer cells, potentially through inhibition of signaling pathways involved in cell proliferation.
Anti-inflammatoryMay reduce inflammation by modulating immune responses.

Antimicrobial Activity

A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The mechanism was linked to its ability to inhibit bacterial enzyme activity essential for cell wall synthesis.

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines by immune cells, thus providing a therapeutic avenue for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideBromine instead of chlorineSimilar antimicrobial activity but lower potency.
1-[(4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideFluorine substitutionEnhanced anticancer activity compared to the chlorinated variant.

Q & A

Q. What are the common synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of diethyl ethoxy methylene malonate with substituted amines at 120°C to form intermediates.
  • Step 2 : Reflux in diphenyl ether at 250°C for cyclization to generate the 1,8-naphthyridine core.
  • Step 3 : Alkylation using p-chlorobenzyl chloride or similar agents with NaH in DMF at 90°C for 24 hours.
  • Step 4 : Hydrolysis under basic conditions (NaOH/EtOH) followed by coupling with aryl amines via sealed-tube reactions. Characterization via NMR, IR, and mass spectrometry is critical at each stage .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR : Assigns aromatic protons (e.g., δ 9.19 ppm for NH in DMSO-d6) and substituents like CH2-Ph (δ 5.68 ppm) .
  • IR Spectroscopy : Identifies carbonyl groups (C=O amide: ~1651 cm⁻¹; C=O keto: ~1686 cm⁻¹) and C-Cl bonds (~737–797 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 423 [M+] for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between structurally similar derivatives?

Discrepancies in NMR or IR data (e.g., conflicting aromatic proton assignments) are addressed by:

  • X-ray crystallography : Using SHELXL for refinement and ORTEP-3 for visualization to unambiguously determine bond lengths, angles, and substituent positions .
  • Comparative analysis : Benchmarking against analogs with known substituents (e.g., chlorophenyl vs. dimethylphenyl groups) .

Q. What computational methods integrate effectively with experimental synthesis for activity prediction?

  • Molecular docking : Predicts binding affinities to target proteins (e.g., enzyme active sites) using software like AutoDock Vina.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects. These methods guide synthetic prioritization and reduce trial-and-error experimentation .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

  • Parameter screening : Variables like temperature, solvent polarity, and catalyst loading are tested using fractional factorial designs.
  • Response Surface Methodology (RSM) : Models interactions between parameters to maximize yield (e.g., optimizing reflux time in diphenyl ether).
  • Flow chemistry : Enables high-throughput screening of reaction conditions, as demonstrated in analogous diazomethane syntheses .

Q. What strategies are recommended for handling hygroscopic intermediates during synthesis?

  • Anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaH-mediated alkylation).
  • Inert atmosphere : Maintain N2/Ar flow during reactions and purges during solvent transfers.
  • Lyophilization : Freeze-drying intermediates to prevent decomposition .

Q. How can bioactivity assays be designed to evaluate this compound’s inhibitory potential?

  • In vitro enzyme assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence or colorimetric substrates.
  • Cellular models : Test cytotoxicity and permeability in cell lines (e.g., cancer or microbial models).
  • Sonochemical synthesis : Enhances reaction efficiency for generating derivatives with varied substituents for SAR studies .

Methodological Considerations

Q. What crystallization techniques improve purity for X-ray diffraction studies?

  • Slow evaporation : Dissolve the compound in DMF/EtOH (1:3) and allow gradual solvent evaporation.
  • Diffraction-quality crystals : Optimize using SHELX utilities for data collection and refinement .

Q. How should researchers address low yields in the final coupling step?

  • Catalyst screening : Test Pd-based catalysts or microwave-assisted coupling.
  • Solvent optimization : Replace DMF with DMA or NMP for better solubility.
  • Sealed-tube alternatives : Use high-pressure reactors for thermally demanding reactions .

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